Researchers have identified 5-ClUra as a potential marker for DNA damage caused by inflammation. Hypochlorous acid, produced by immune cells during inflammation, can react with DNA and form 5-ClUra as a byproduct. This makes 5-ClUra detectable in tissues and cells experiencing inflammation, potentially serving as a tool to study the extent and progression of inflammatory diseases. PubMed:
5-Chlorouracil, when converted to 5-chlorouridine (5-ClU), can be misincorporated into DNA during replication, replacing the natural base thymine. This substitution can lead to mutations in the genetic code, potentially contributing to the development of cancer. Studying how 5-ClUra forms and its role in mutagenesis can help researchers understand the mechanisms behind cancer initiation and progression. PubMed:
5-Chlorouracil is an organochlorine compound derived from uracil, characterized by the presence of a chlorine atom at the 5-position of the pyrimidine ring. Its chemical formula is C4H3ClN2O2, and it has a molecular weight of 132.53 g/mol. This compound is notable for its structural similarity to other nucleobases, which allows it to participate in various biochemical processes, particularly in nucleic acid metabolism and as a potential therapeutic agent.
5-Chlorouracil exhibits significant biological activity:
The synthesis of 5-chlorouracil can be accomplished through several methods:
5-Chlorouracil has various applications:
Research on interaction studies involving 5-chlorouracil has revealed its potential to interact with various biomolecules:
Several compounds share structural similarities with 5-chlorouracil. Here are some notable examples:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Uracil | Base structure | Natural nucleobase without halogen substitution |
5-Bromouracil | Similar halogen substitution | Exhibits different biological activities |
5-Fluorouracil | Halogenated pyrimidine | Widely used in cancer therapy |
Cytosine | Structural isomer | Contains an amino group instead of a carbonyl |
Thymine | Methylated derivative | Plays a role in DNA stability |
5-Chlorouracil is unique due to its specific chlorine substitution, which influences its reactivity and biological activity compared to these similar compounds. Its role as both a potential therapeutic agent and a marker for DNA damage sets it apart in biochemical research and pharmaceutical applications.
5-Chlorouracil (molecular formula C4H3ClN2O2) is an organochlorine compound consisting of uracil with a chlorine substituent at the 5-position of the pyrimidine ring [1] [8]. The compound exhibits a planar molecular geometry characteristic of pyrimidine derivatives, with the chlorine atom directly bonded to the carbon atom at position 5 of the heterocyclic ring [2] [7]. The molecular weight is 146.53 g/mol, with an exact mass of 145.988305 Da [2] [3].
The structural configuration of 5-chlorouracil involves a six-membered pyrimidine ring containing two nitrogen atoms at positions 1 and 3, and two carbonyl groups at positions 2 and 4 [1] [8]. The chlorine substitution at the 5-position significantly influences the electronic properties of the molecule due to its electron-withdrawing nature [6] [18]. Crystallographic studies reveal that the molecule adopts a diketo tautomeric form as the most stable configuration, consistent with other uracil derivatives [35] [37].
The bond lengths and angles in 5-chlorouracil are comparable to those found in other halogenated uracil derivatives [27] [46]. The carbon-chlorine bond length is approximately 1.70 Å, which is typical for aromatic carbon-chlorine bonds [47]. The pyrimidine ring maintains its aromatic character despite the halogen substitution, with bond angles close to 120° around the ring carbons [27] [47].
The physical properties of 5-chlorouracil demonstrate its crystalline nature and thermal stability. The compound exhibits a melting point greater than 300°C, indicating strong intermolecular interactions in the solid state [7] [31] [32]. The density of 5-chlorouracil is 1.6 g/cm³, reflecting the presence of the chlorine atom which increases the molecular mass compared to unsubstituted uracil [31] [32].
Property | Value | Reference |
---|---|---|
Molecular Weight | 146.53 g/mol | [2] [7] |
Melting Point | >300°C | [7] [31] |
Density | 1.6 g/cm³ | [31] [32] |
Refractive Index | 1.587 | [31] [32] |
Flash Point | 203.9°C | [31] [32] |
Water Solubility | 2.501 g/L at 25°C | [32] [34] |
The refractive index of 5-chlorouracil is 1.587, which is higher than that of unsubstituted uracil due to the increased polarizability introduced by the chlorine atom [31] [32]. The compound demonstrates limited water solubility of 2.501 g/L at 25°C, which is significantly lower than uracil itself, attributed to the hydrophobic nature of the chlorine substituent [32] [34].
The dissociation constant (pKa) of 5-chlorouracil is approximately 6.77, indicating that the compound can exist in both protonated and deprotonated forms under physiological conditions [7] [33]. This value represents a decrease compared to uracil, reflecting the electron-withdrawing effect of the chlorine substituent which stabilizes the conjugate base [18] [33].
Proton Nuclear Magnetic Resonance spectroscopy of 5-chlorouracil in dimethyl sulfoxide-d6 reveals characteristic signals that confirm the molecular structure [9] [21]. The spectrum displays a distinctive singlet corresponding to the hydrogen at position 6 of the pyrimidine ring, appearing at approximately 8.0 ppm due to the deshielding effect of the adjacent chlorine atom [9] [35].
The carbon-13 Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework of the molecule [10] [35]. The carbonyl carbons at positions 2 and 4 appear in the expected downfield region around 160-165 ppm, while the chlorine-bearing carbon at position 5 shows a characteristic shift reflecting the electronegativity of the halogen substituent [35].
Nuclear Magnetic Resonance studies in various solvents have revealed pH-dependent chemical shifts, particularly for exchangeable protons, indicating the ability of 5-chlorouracil to undergo tautomeric equilibria [35] [18]. These studies demonstrate that the compound can exist in multiple tautomeric forms, with the diketo form being predominant under most conditions [35] [37].
The infrared spectrum of 5-chlorouracil exhibits characteristic absorption bands that identify key functional groups within the molecule [11] [15]. The carbonyl stretching vibrations appear as strong bands in the region of 1650-1750 cm⁻¹, consistent with the presence of two carbonyl groups in the pyrimidine ring [11] [36].
Nitrogen-hydrogen stretching vibrations are observed in the 3100-3500 cm⁻¹ region, corresponding to the imide protons at positions 1 and 3 of the ring [11] [36]. The carbon-chlorine stretching vibration appears at approximately 750 cm⁻¹, providing direct evidence for the halogen substitution [11] [15].
Matrix isolation studies in argon and neon matrices have provided detailed vibrational assignments for 5-chlorouracil [11] [44]. These investigations reveal that the substitution of hydrogen by chlorine at position 5 has minimal effects on most vibrational modes of the uracil ring, with the primary changes localized to vibrations involving the substitution site [11] [44].
Mass spectrometry analysis of 5-chlorouracil provides distinctive fragmentation patterns that confirm the molecular structure and composition [10] [15]. The molecular ion peak appears at m/z 146, corresponding to the molecular weight of the compound [10] [15]. The characteristic isotope pattern shows peaks at m/z 146 and 148 due to the presence of chlorine-35 and chlorine-37 isotopes in a 3:1 ratio [10].
The fragmentation pattern includes loss of chlorine (m/z 111) and formation of various ring fragments [10] [15]. Key fragment ions include m/z 73.98, 56.96, and 41.03, which correspond to different portions of the pyrimidine ring system [15]. Gas chromatography-mass spectrometry studies have confirmed these fragmentation pathways and provided quantitative methods for detection [10].
Electron impact ionization at 75 eV produces reproducible fragmentation patterns that are useful for identification and quantification purposes [15] [21]. The base peak typically corresponds to the loss of chlorine from the molecular ion, indicating the relative weakness of the carbon-chlorine bond under these conditions [15].
Ultraviolet-visible spectroscopy of 5-chlorouracil reveals absorption characteristics that reflect the electronic transitions within the pyrimidine chromophore [6] [20]. The compound exhibits strong absorption in the ultraviolet region, with maximum absorption occurring around 280-290 nm [6]. This bathochromic shift compared to uracil is attributed to the electron-withdrawing effect of the chlorine substituent, which stabilizes the excited state [6] [24].
The molar extinction coefficient is significantly higher than that of unsubstituted uracil, indicating enhanced light absorption due to the halogen substitution [6] [20]. pH-dependent studies reveal changes in the absorption spectrum that correspond to different ionization states of the molecule [18] [20].
Computational studies using density functional theory have provided theoretical predictions of electronic transitions that correlate well with experimental ultraviolet-visible spectra [24] [37]. These calculations indicate that the lowest energy transition corresponds to a π→π* electronic excitation involving the entire pyrimidine ring system [24] [39].
5-Chlorouracil demonstrates significant propensity for intermolecular association, particularly through hydrogen bonding interactions that lead to the formation of higher-order structures [16] [44]. Computational studies using density functional theory have revealed that the compound can form stable tetrameric assemblies in the solid state [16] [44]. These tetramers are stabilized by multiple hydrogen bonds between adjacent molecules, involving the imide protons and carbonyl oxygen atoms [16] [44].
The crystal structure analysis shows that 5-chlorouracil molecules arrange in planar ribbons connected by hydrogen bonds, similar to those observed in thymine and other uracil derivatives [27] [47]. The chlorine substituent participates in additional intermolecular interactions, including halogen bonding with electron-rich sites on neighboring molecules [25] [46]. These interactions contribute to the overall stability of the crystal structure and influence the physical properties of the compound [25] [46].
Water-mediated interactions play a crucial role in the intermolecular behavior of 5-chlorouracil [19]. Studies have shown that water molecules can form bridges between 5-chlorouracil molecules, facilitating proton transfer reactions and tautomeric interconversions [19]. The presence of water significantly affects the energetics of these intermolecular interactions, with dihydrated forms being particularly stable [19].
The intermolecular interactions in 5-chlorouracil are pH-dependent, with different interaction patterns observed under acidic and basic conditions [18] [19]. This pH sensitivity is attributed to the ionizable nature of the imide protons, which can participate in different hydrogen bonding arrangements depending on their protonation state [18] [35].
The properties of 5-chlorouracil can be systematically compared with other halogenated uracil derivatives to understand the effects of different halogen substituents [24] [26] [28]. Among the series of 5-halouracils (fluorine, chlorine, bromine, iodine), 5-chlorouracil occupies an intermediate position in terms of both electronic and steric effects [24] [42].
Property | 5-Fluorouracil | 5-Chlorouracil | 5-Bromouracil | 5-Iodouracil |
---|---|---|---|---|
Molecular Weight | 130.08 | 146.53 | 190.98 | 237.98 |
Electron Affinity | Moderate | Higher | Higher | Highest |
Melting Point | >280°C | >300°C | >300°C | Decomposes |
Water Solubility | High | Low | Very Low | Very Low |
The electron affinity increases in the order fluorine < chlorine < bromine < iodine, reflecting the increasing polarizability of the larger halogens [24] [42]. This trend correlates with the ability of these compounds to form stable radical anions and their potential for electron capture processes [6] [42]. 5-Chlorouracil demonstrates intermediate electron affinity between 5-fluorouracil and 5-bromouracil, making it more reactive toward electron attachment than the fluorine derivative but less so than the bromine analog [24] [42].
The ionization potentials of halogenated uracils show a different trend, with 5-chlorouracil having a lower ionization potential than 5-fluorouracil but higher than the heavier halogen derivatives [42]. This pattern reflects the balance between inductive effects and the size of the halogen substituent [24] [42].
Spectroscopic comparisons reveal systematic trends in the electronic transitions and vibrational frequencies across the halogenated uracil series [6] [24] [28]. The carbon-halogen stretching frequencies decrease with increasing halogen mass, while the electronic absorption maxima show bathochromic shifts as the halogen size increases [6] [11] [24]. These trends provide valuable insights into the electronic structure modifications introduced by different halogen substituents [24] [28].
Irritant